molecular formula C5H12OS B1581746 4-(Methylthio)butanol CAS No. 20582-85-8

4-(Methylthio)butanol

Cat. No. B1581746
CAS RN: 20582-85-8
M. Wt: 120.22 g/mol
InChI Key: JNTVUHZXIJFHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)butanol, also known as 4-(Methylsulfanyl)-1-butanol, is a chemical compound with the molecular formula C5H12OS . It is a colorless to pale yellow liquid with a garlic or sulfurous cabbage odor .


Synthesis Analysis

The synthesis of 4-(Methylthio)butanol has been achieved from commercially available 1,4-butanediol. The glucosinolate framework was prepared by coupling of an oximyl chloride derivative and tetraacetyl thioglucose .


Molecular Structure Analysis

The molecular weight of 4-(Methylthio)butanol is 120.213 Da . The IUPAC Standard InChI is InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

4-(Methylthio)butanol has a density of 0.993 g/mL at 25 °C, a boiling point of 188.0±0.0 °C at 760 mmHg, and a flash point of 101.7±0.0 °C . It has a refractive index of 1.479 .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Pharmacology of Anti-Cancer Drugs .
  • Summary of the Application: 4-(Methylthio)butanol, also known as 4-(methylthio)butyl isothiocyanate (4-MTBITC), is a hydrolytic product from the plant Eruca sativa Thell. It has been studied for its anti-cancer effects against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .
  • Methods of Application or Experimental Procedures: Hypoxic conditions were developed using a single dose of 60 mg/kg DMBA. The gene expression of various enzymes and factors was recorded using Luna One-Step RT-qPCR .
  • Results or Outcomes: Hepatic and renal parameters were increased along with antioxidants in cancer-bearing rats which were lowered with the treatment of 4-MTBITC. It inhibited the up-regulation of glycolytic enzymes caused by DMBA. The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of 4-MTBITC statistically lowered the expression of HIF-1α .

Application in Biofuel Production

  • Scientific Field: Bioenergy Research .
  • Summary of the Application: 4-(Methylthio)butanol, also known as butyl alcohol, is a compound of organic carbon with the formula C4H9OH, which belongs to the group of hydrocarbons. It is used in the production of bio-butanol, a biofuel produced from biomass feedstock by microbial activities .
  • Results or Outcomes: Metabolic engineering strategies, such as inactivation of pathways competing with butanol by knocking out genes, introduction of engineered and more efficient enzymes in both natural and heterologous butanol producers, overexpression of genes involved in the butanol pathway, increased strain robustness to solvents, and creation of butanol pathway in non-native producers, have been applied to enable microorganisms to enhance their capability to produce high amounts of cost-effective butanol .

Safety And Hazards

4-(Methylthio)butanol should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTVUHZXIJFHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174594
Record name 4-(Methylthio)butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sulfury,potato, or green vegetable odour
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 98.00 °C. @ 20.00 mm Hg
Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water and fat
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(Methylthio)butanol

CAS RN

20582-85-8
Record name 4-(Methylthio)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20582-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanol, 4-(methylthio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLTHIO)BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL87URY6PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylthio)butanol
Reactant of Route 2
Reactant of Route 2
4-(Methylthio)butanol
Reactant of Route 3
4-(Methylthio)butanol
Reactant of Route 4
Reactant of Route 4
4-(Methylthio)butanol
Reactant of Route 5
Reactant of Route 5
4-(Methylthio)butanol
Reactant of Route 6
Reactant of Route 6
4-(Methylthio)butanol

Citations

For This Compound
35
Citations
A Rapp, M Güntert, J Almy - American journal of enology …, 1985 - Am Soc Enol Viticulture
Samples of German wines (Riesling, Scheurebe, Morio-Muskat, Bacchus) were continuously extracted with Freon 11:dichloromethane; the extracts were concentrated and submitted to …
Number of citations: 58 www.ajevonline.org
VB Gawandi, H Mohan, JP Mittal - Chemical physics letters, 1999 - Elsevier
The sulfur-centered OH-adduct (λ max =360 nm) of 4-(methylthio)butanol transforms (k=1×10 6 s −1 ) to a sulfur-centered dimer radical cation (λ max =485 nm) in basic solution. The …
Number of citations: 9 www.sciencedirect.com
Z Guo, G Faraglia, S Sitran - Polyhedron, 1994 - Elsevier
… and platinum dihalides react with L-2-amino-4-methylthio-butanol (L-Mol) yielding complexes of general formulae ~X,(L-Mol)], [MX,(L-Mel),] and [Pt(LMol),]pt&] (M = Pd or Pt ; X = halide)…
Number of citations: 8 www.sciencedirect.com
K Bobrowski, GL Hug, B Marciniak… - Journal of the …, 1997 - ACS Publications
The mechanism of photoinduced electron transfer between sulfur-containing alcohols and the 4-carboxybenzophenone (CB) triplet state in aqueous solution was investigated using …
Number of citations: 75 pubs.acs.org
AC Silva Ferreira, P Rodrigues, T Hogg… - Journal of Agricultural …, 2003 - ACS Publications
Volatile sulfur compounds of 15 young port wines and 12 old port wines were determined. As there is a great difference in the pool of sulfur compounds between the two groups of wines…
Number of citations: 116 pubs.acs.org
U Diefenbach, AM Cannon… - Journal of applied …, 2000 - Wiley Online Library
Several small molecule cyclotriphosphazenes and high polymeric poly(organophosphazenes) with methylthio groups (CH 3 SR) have been synthesized: [NP(OCH 2 CH 2 SCH 3 ) 2 ] n (…
Number of citations: 16 onlinelibrary.wiley.com
Y Fang, MC Qian - Journal of Chromatography A, 2005 - Elsevier
A sensitive solid-phase microextraction and gas chromatography-pulsed flame photometric detection technique was developed to quantify volatile sulfur compounds in wine. Eleven …
Number of citations: 166 www.sciencedirect.com
記載なし - Japanese Journal of Food Chemistry and Safety, 1999 - jstage.jst.go.jp
JOtNT MOIVVHOEXPERT Fifty-thirq Romq 1-10JUne 1999 SUnaMARYAND CONCLUSIONS (JECEaL) {similar Page 1 Japanese Society of Food Chemistry NII-Electronic Library …
Number of citations: 2 www.jstage.jst.go.jp
K Smith, AJ Al-Zuhairi, MC Elliott… - Journal of Sulfur …, 2018 - Taylor & Francis
Various methylthio alcohols, methoxy(methylthio)alkanes and bis(methylthio)alkanes have been used as regioselectivity modifiers in the chlorination reactions of various phenols at …
Number of citations: 7 www.tandfonline.com
A Rapp, P Pretorius, D Kugler - Developments in food science, 1992 - Elsevier
The components responsible for unpleasant odors in wines are often present in such low quantities that their isolation and identification requires special techniques. One of these …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.